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Compound of Interest

Compound Name:
Thalidomide-4-NH-PEG1-NH2

TFA

Cat. No.: B15137589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological applications of Thalidomide-4-NH-PEG1-NH2 TFA, a key building block in the

development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to

serve as a valuable resource for researchers in the fields of chemical biology, drug discovery,

and targeted protein degradation.

Core Chemical Properties
Thalidomide-4-NH-PEG1-NH2 TFA is a functionalized derivative of thalidomide, incorporating

a short polyethylene glycol (PEG) linker terminated with a primary amine. The trifluoroacetic

acid (TFA) salt form enhances its solubility and stability. This compound serves as a crucial E3

ligase ligand, specifically recruiting the Cereblon (CRBN) protein, a substrate receptor of the

CRL4-CRBN E3 ubiquitin ligase complex.
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Property Value Source

Molecular Formula C₁₉H₂₁F₃N₄O₇ PubChem[1]

Molecular Weight 474.39 g/mol ChemScene[2]

IUPAC Name

4-[2-(2-

aminoethoxy)ethylamino]-2-

(2,6-dioxopiperidin-3-

yl)isoindole-1,3-dione;2,2,2-

trifluoroacetic acid

PubChem[1]

CAS Number 2490499-21-1 ChemScene[2]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)

C3=C(C2=O)C(=CC=C3)NCC

OCCN.C(=O)(C(F)(F)F)O

PubChem[1]

Purity ≥98% (Commercially available) ChemScene[2]

Topological Polar Surface Area

(TPSA)
168 Å² PubChem[1]

Solubility

Soluble in DMSO, DMF.

PEGylation generally improves

water solubility.[2]

BroadPharm

Storage
Store at -20°C for long-term

stability.
BroadPharm

Mechanism of Action in PROTACs
Thalidomide and its derivatives are well-established as molecular glues that bind to the CRBN

E3 ubiquitin ligase. In the context of a PROTAC, the thalidomide moiety of Thalidomide-4-NH-
PEG1-NH2 TFA functions as the E3 ligase-recruiting element. By being tethered to a target

protein-binding ligand via a linker, the resulting PROTAC molecule facilitates the formation of a

ternary complex between the target protein and the CRL4-CRBN E3 ligase. This proximity

induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
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The following diagram illustrates the PROTAC-mediated recruitment of a target protein to the

CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent

degradation.
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
The following sections provide representative protocols for the synthesis of Thalidomide-4-NH-
PEG1-NH2 TFA and its application in PROTAC-based experiments.

Representative Synthesis of Thalidomide-4-NH-PEG1-
NH2 TFA
The synthesis of Thalidomide-4-NH-PEG1-NH2 TFA can be achieved through a two-step

process involving the synthesis of a key intermediate, 4-fluorothalidomide, followed by a

nucleophilic aromatic substitution (SNAr) reaction with a PEGylated amine.

Step 1: Synthesis of 4-Fluorothalidomide

Reaction Setup: In a round-bottom flask, combine 4-fluorophthalic anhydride (1.0 eq) and 3-

aminopiperidine-2,6-dione hydrochloride (1.0 eq).
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Solvent and Base: Add glacial acetic acid as the solvent and sodium acetate (1.2 eq) as the

base.

Reaction Conditions: Heat the mixture to reflux (approximately 120-140°C) for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification: After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with cold

water, and dry under vacuum. The crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water) to yield 4-fluorothalidomide.

Step 2: Synthesis of Thalidomide-4-NH-PEG1-NH2

Reaction Setup: In a sealed vial, dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl (2-(2-

aminoethoxy)ethyl)carbamate (Boc-NH-PEG1-NH2) (1.2 eq) in a polar aprotic solvent such

as dimethylformamide (DMF).

Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq),

to the reaction mixture.

Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the

reaction by TLC or LC-MS.

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the

mixture with ethyl acetate and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude

product by flash column chromatography on silica gel.

Step 3: Boc Deprotection to Yield Thalidomide-4-NH-PEG1-NH2 TFA

Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting

residue is the TFA salt of Thalidomide-4-NH-PEG1-NH2. This can be further purified by

reverse-phase HPLC if necessary.
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Experimental Workflow for PROTAC Assembly and
Evaluation
The following diagram outlines a typical workflow for the development and evaluation of a

PROTAC using Thalidomide-4-NH-PEG1-NH2 TFA.
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Caption: PROTAC development and evaluation workflow.
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Protocol for Cellular Protein Degradation Assay
(Western Blot)

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them

to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC

for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli

sample buffer and heat the samples at 95°C for 5 minutes.

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer

the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate

the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash

the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the

target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the

percentage of protein degradation relative to the vehicle control. Determine the DC₅₀

(concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation)

values.

Conclusion
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Thalidomide-4-NH-PEG1-NH2 TFA is a versatile and indispensable chemical tool for the

construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its chemical properties,

including the presence of a reactive primary amine and a PEG linker for improved

physicochemical properties, make it an ideal building block for PROTAC synthesis. The

experimental protocols and workflows provided in this guide offer a solid foundation for

researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and

research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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